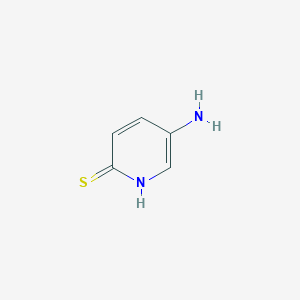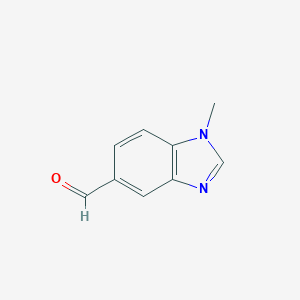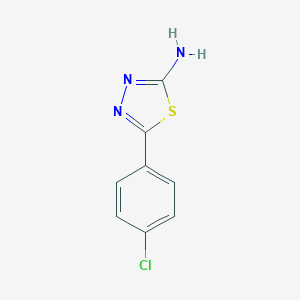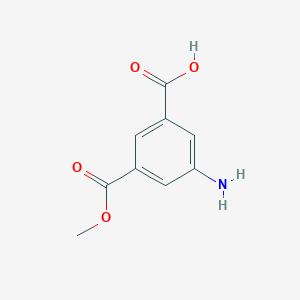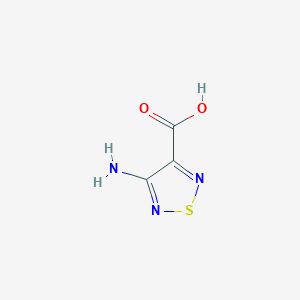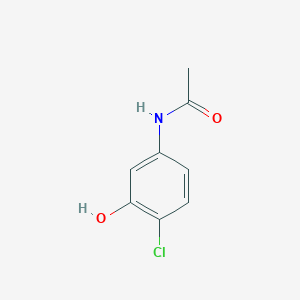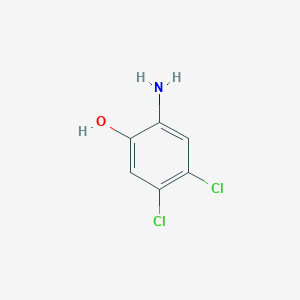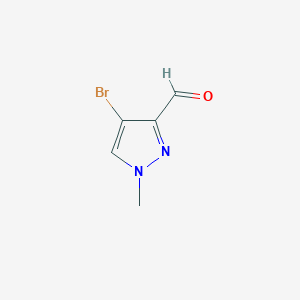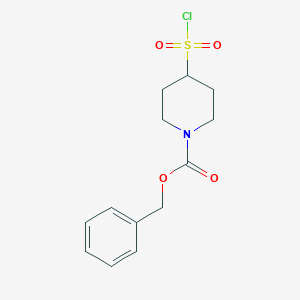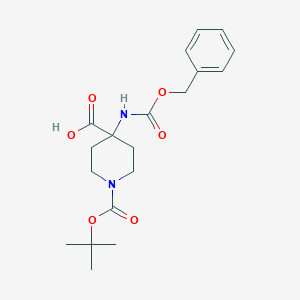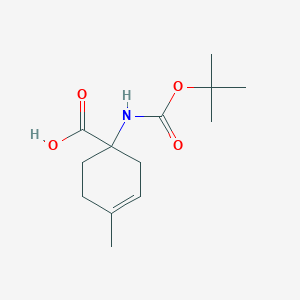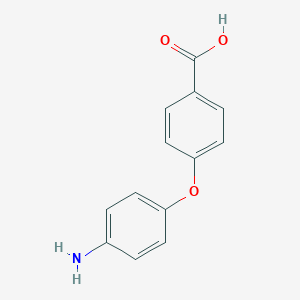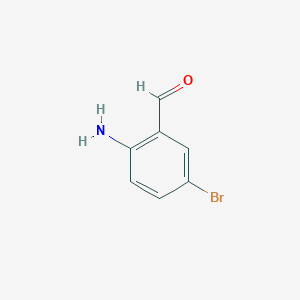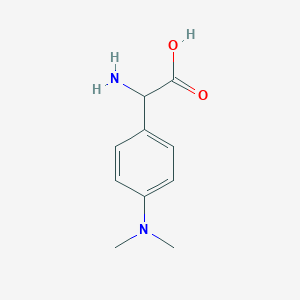![molecular formula C17H23N3O2 B112488 1-Boc-4-[(4-cyanophenyl)amino]-piperidine CAS No. 333986-52-0](/img/structure/B112488.png)
1-Boc-4-[(4-cyanophenyl)amino]-piperidine
Descripción general
Descripción
1-Boc-4-[(4-cyanophenyl)amino]-piperidine is a compound with the molecular formula C17H23N3O2 . It is also known as tert-butyl 4-(4-cyanoanilino)-1-piperidinecarboxylate .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, like 1-Boc-4-[(4-cyanophenyl)amino]-piperidine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis
The InChI code for 1-Boc-4-[(4-cyanophenyl)amino]-piperidine is 1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-14-6-4-13(12-18)5-7-14/h4-7,15,19H,8-11H2,1-3H3 . The molecular weight of the compound is 301.39 .Chemical Reactions Analysis
The Boc group in 1-Boc-4-[(4-cyanophenyl)amino]-piperidine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis
The compound has a molecular weight of 301.39 . It is stored at a temperature of 28°C .Aplicaciones Científicas De Investigación
- 1-Boc-4-[(4-cyanophenyl)amino]-piperidine is a chemical compound with the CAS Number: 333986-52-0 . It has a molecular weight of 301.39 .
- This compound is often used in the field of organic synthesis .
- One of the potential applications of this compound is in the protection of amino functions . Primary amines are unique because they can accommodate two such groups . This compound could be used in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- The specific methods of application or experimental procedures would depend on the context of the research. For example, in the case of protecting amino functions, the compound could be used in a reaction with an amine to form a Boc-protected amine .
- The results or outcomes obtained would also depend on the specific research context. In the case of protecting amino functions, the outcome would be a Boc-protected amine, which could then be used in further reactions .
- Dual Protection of Amino Functions : This compound could be used in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides . In Boc2N-derivatives, one Boc-group is highly acid-labile and can be cleaved under very mild acidic conditions . This reagent is believed to form a six-membered imidodicarbonate .
- Proteomics Research : This compound could potentially be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Dual Protection of Amino Functions : This compound could be used in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides . In Boc2N-derivatives, one Boc-group is highly acid-labile and can be cleaved under very mild acidic conditions . This reagent is believed to form a six-membered imidodicarbonate .
- Proteomics Research : This compound could potentially be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Propiedades
IUPAC Name |
tert-butyl 4-(4-cyanoanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-14-6-4-13(12-18)5-7-14/h4-7,15,19H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIWINONAYEREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-[(4-cyanophenyl)amino]-piperidine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

